Qsymia
Description
Structure
2D Structure
Properties
CAS No. |
960078-81-3 |
|---|---|
Molecular Formula |
C22H36N2O8S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-methyl-1-phenylpropan-2-amine;[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |
InChI |
InChI=1S/C12H21NO8S.C10H15N/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;1-10(2,11)8-9-6-4-3-5-7-9/h7-9H,5-6H2,1-4H3,(H2,13,14,15);3-7H,8,11H2,1-2H3/t7-,8-,9?,12+;/m1./s1 |
InChI Key |
PWDLDBWXTVILPC-QGGVPXFVSA-N |
SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3(C([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
Synonyms |
Qsymia |
Origin of Product |
United States |
Pharmacological Components: Phentermine and Topiramate
Phentermine: A Catecholaminergic Modulator
Phentermine is chemically classified as a substituted amphetamine and functions as a sympathomimetic amine. wikipedia.orgbritannica.com Its primary influence is on the catecholamine systems within the central nervous system. britannica.comnih.gov
Molecular Targets and Receptor Interactions
Phentermine's principal molecular targets are the monoamine transporters, specifically those for norepinephrine (B1679862) and dopamine (B1211576). wikipedia.org It acts as a releasing agent for both of these catecholamines, and to a lesser extent, as a reuptake inhibitor. wikipedia.orgnih.gov Research indicates that phentermine has a more potent effect on norepinephrine compared to dopamine. wikipedia.org It is also considered a TAAR1 (trace amine-associated receptor 1) agonist, which contributes to the efflux of neurochemicals in monoamine neurons. oup.com Notably, phentermine shows weak to negligible interaction with serotonin (B10506) transporters and is inactive at the vesicular monoamine transporter 2 (VMAT2). wikipedia.org Some studies suggest it may also have a minor effect on pre-synaptic serotonin release and reuptake. fda.gov
Neurotransmitter Release and Reuptake Mechanisms
Phentermine stimulates the release of norepinephrine and dopamine from presynaptic nerve terminals. nih.gov This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. oup.comdrugbank.com The drug also appears to inhibit the reuptake of norepinephrine and dopamine, which prolongs their presence and activity at the synapse. britannica.comnih.gov The primary mechanism is believed to be the stimulation of central norepinephrine release. europa.eu This increase in catecholamine levels is thought to suppress appetite signals. nih.govnih.gov
Pre-clinical Neurochemical Profiling
Pre-clinical studies in animals have demonstrated that phentermine administration leads to a dose-dependent increase in brain levels of norepinephrine and dopamine. wikipedia.org In vivo microdialysis studies in conscious rats have shown that phentermine selectively elevates dopamine levels in the nucleus accumbens. nih.gov Comparatively, phentermine is about six-fold less potent than d-amphetamine in releasing norepinephrine and eleven-fold less potent in releasing dopamine. wikipedia.org Its effect on stimulating norepinephrine release is approximately ten times greater than its effect on dopamine release. fda.gov While it can induce dopamine release at high concentrations in animal models, its effect on dopamine release in humans at typical clinical doses may be weak or negligible. wikipedia.org
Topiramate (B1683207): A Multi-Mechanistic Neuroactive Agent
Voltage-Gated Ion Channel Modulation
A significant mechanism of Topiramate's action involves the modulation of voltage-gated ion channels. patsnap.com It is known to block voltage-dependent sodium channels in a state- or use-dependent manner, which reduces the frequency of action potential firing. nih.govfda.gov This effect is similar to other anticonvulsant drugs. cambridge.org Topiramate also has a negative modulatory effect on some types of L-type voltage-gated calcium channels, which decreases neuronal excitability by reducing calcium ion influx. nih.govpatsnap.com
GABAergic System Enhancement
Topiramate enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). patsnap.comnumberanalytics.com It potentiates GABA-mediated chloride flux and enhances GABA-evoked chloride currents in neurons. nih.goventad.org This action is achieved through its modulation of GABA-A receptors, leading to hyperpolarization and a decrease in neuronal excitability. patsnap.com The effects of Topiramate on GABA-A receptor function can be variable, depending on the specific subunit composition of the receptor. creighton.edu Studies have shown that Topiramate can increase brain GABA levels in humans. nih.goventad.org
Glutamatergic Receptor Antagonism
Topiramate, one of the active components in Qsymia, exhibits its effects in part through the antagonism of glutamate (B1630785) receptors. mdpi.com Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors, are crucial for fast excitatory neurotransmission. mdpi.com
Topiramate has been shown to inhibit neuronal excitatory pathways by selectively acting on AMPA and kainate receptors. mdpi.compatsnap.com It blocks inward currents evoked by kainate in cultured hippocampal neurons, which is a key aspect of its anticonvulsant activity. mdpi.com Specifically, topiramate antagonizes GluK1 (formerly GluR5) kainate receptors with an IC50 of 0.46 μM. tocris.com This action reduces excitatory signaling in the brain. patsnap.com Pre-clinical studies in planarians have also demonstrated that topiramate can inhibit paroxysms induced by L-glutamate, further supporting its role as a glutamate receptor antagonist. nih.gov While topiramate does not directly bind to these receptors, it is thought to have an indirect inhibitory effect, possibly through an allosteric modulatory mechanism. nih.gov
Carbonic Anhydrase Inhibition Mechanisms
Another significant mechanism of action for topiramate is the inhibition of carbonic anhydrase (CA) enzymes. patsnap.comtocris.com Carbonic anhydrase catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. patsnap.comscbt.com Topiramate is known to be a weak inhibitor of several CA isozymes, particularly cytosolic CA II and membrane-bound CA IV. tocris.comtandfonline.comwikipedia.org The inhibition constants (Ki) for topiramate at rat CA II and CA IV are 0.1 μM and 0.2 μM, respectively. tocris.com
The inhibition of carbonic anhydrase by topiramate can lead to a state of mild metabolic acidosis. patsnap.com This alteration in the body's acid-base balance is thought to potentially influence neuronal excitability and the dynamics of neurotransmitters. patsnap.com While the exact contribution of carbonic anhydrase inhibition to topiramate's primary therapeutic effects is not fully understood, it is considered a part of its multifaceted mechanism of action. tandfonline.comwikipedia.org The sulfamate (B1201201) moiety (OSO2NH2) of the topiramate molecule is considered essential for its anticonvulsant activity, which is linked to this inhibitory action. nih.gov
Pre-clinical Electrophysiological and Neurochemical Studies
Pre-clinical research has provided insights into the electrophysiological and neurochemical effects of phentermine and topiramate.
Phentermine: Phentermine's neurochemical profile is similar to that of amphetamine. europa.eu It is understood to increase the levels of norepinephrine, dopamine, and serotonin in the central nervous system, which leads to a decrease in appetite. researchgate.net
Topiramate: Electrophysiological studies have revealed that topiramate has multiple actions beyond its effects on glutamate receptors and carbonic anhydrase. It has been shown to block voltage-gated sodium channels, with an IC50 of 48.9 μM, which helps to stabilize neuronal membranes and prevent rapid firing. patsnap.comtocris.com Additionally, topiramate can inhibit L-type calcium channels, reducing the influx of calcium into neurons and thereby decreasing neuronal excitability. patsnap.complos.org It also enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by modulating GABA-A receptors, which contributes to the stabilization of neuronal activity. patsnap.combnl.gov
Phentermine and Topiramate Combination: Most pre-clinical studies applicable to the combination have been conducted on the individual components in humans, as both have been approved as monotherapies for a considerable time. sci-hub.semedrxiv.org Studies on the combination aim to understand the synergistic effects that allow for the use of lower doses of each component, potentially reducing the risk of adverse effects associated with higher doses of the individual drugs. europa.eu A pilot trial was designed to gather preliminary data on the combination in a specific patient population, focusing on safety and efficacy. clinicaltrials.gov Another study aimed to determine the effect of the combination on peripheral pharmacodynamics, such as gastric emptying and satiety in obese participants. clinicaltrials.gov
Interactive Data Table: Topiramate Receptor and Enzyme Interactions
| Target | Action | IC50 / Ki |
|---|---|---|
| GluK1 (GluR5) kainate receptor | Antagonist | IC50 = 0.46 μM tocris.com |
| Voltage-gated sodium channels | Inhibitor | IC50 = 48.9 μM tocris.com |
| Carbonic Anhydrase II (rat) | Inhibitor | Ki = 0.1 μM tocris.com |
| Carbonic Anhydrase IV (rat) | Inhibitor | Ki = 0.2 μM tocris.com |
| GABA-A receptor | Positive Allosteric Modulator | N/A |
Theoretical and Mechanistic Synergy of Phentermine and Topiramate in Biological Systems
Hypothesized Complementary Mechanisms of Action
The enhanced weight loss observed with the combination of phentermine and topiramate (B1683207) compared to either drug alone is attributed to their distinct yet complementary mechanisms of action. nih.gov These mechanisms are thought to synergistically modulate the complex neurocircuitry controlling food intake and energy expenditure.
Integrated Neurochemical Pathways: Catecholaminergic and GABAergic/Glutamatergic Systems
Phentermine primarily acts as a sympathomimetic amine, stimulating the release of norepinephrine (B1679862) in the hypothalamus. pharmacytimes.comdrugbank.com This increase in norepinephrine, a catecholamine, is believed to suppress appetite. nih.govbritannica.com It may also indirectly affect leptin levels, a hormone that signals satiety. nih.gov Furthermore, phentermine may inhibit the reuptake of norepinephrine and, to a lesser extent, dopamine (B1211576) and serotonin (B10506), prolonging their activity in the synaptic cleft. nih.govbritannica.comoup.com The structural and pharmacological profiles of phentermine are similar to amphetamine. europa.eu
Topiramate, an anticonvulsant, is thought to contribute to weight loss through multiple pathways. nih.gov Its mechanism is not fully understood but is believed to involve the modulation of neurotransmitter activity in the brain. newyoulongview.comathenslab.gr It may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at some GABA-A receptors and may inhibit the excitatory glutamate (B1630785) pathway. nih.govnewyoulongview.comnih.gov By augmenting GABAergic activity and antagonizing glutamate receptors, topiramate may help to reduce appetite and enhance satiety. medscape.compatsnap.com The combination of phentermine's noradrenergic effects with topiramate's influence on GABAergic and glutamatergic systems is hypothesized to create a more potent and comprehensive suppression of appetite than either agent can achieve alone. dovepress.com
Interplay in Central Nervous System Regions
The synergistic effects of phentermine and topiramate are believed to be mediated through their actions on key areas of the brain involved in appetite regulation, namely the hypothalamus and the mesolimbic dopamine circuit. pharmacytimes.comccjm.org
Hypothalamus: This region is a critical center for regulating hunger and satiety. Phentermine's stimulation of norepinephrine release in the hypothalamus directly suppresses appetite. pharmacytimes.comsemanticscholar.org Topiramate is also thought to exert its appetite-suppressing effects within the hypothalamus. yale.edu
Mesolimbic Dopamine System: This "reward" pathway is involved in the pleasurable aspects of eating. While the exact role of phentermine on dopamine in humans is not fully clear, it is known to increase dopamine release in rodents. fda.gov Topiramate may modulate this system, potentially reducing the rewarding sensations associated with food, particularly high-sugar foods. newyoulongview.comyale.edu
By targeting both the homeostatic (hypothalamus) and hedonic (mesolimbic) pathways of appetite control, the combination of phentermine and topiramate provides a multi-faceted approach to reducing caloric intake.
Pre-clinical Models for Synergy Assessment
Pre-clinical studies, including both in vitro and in vivo models, have been instrumental in investigating the synergistic potential of phentermine and topiramate.
In Vitro Studies on Cellular and Receptor Interactions
In vitro studies have provided insights into the individual molecular targets of phentermine and topiramate. For instance, in vitro assessments have shown that phentermine is not an inhibitor of various CYP isozymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, nor is it an inducer of CYP1A2, CYP2B6, and CYP3A4. drugs.com The primary enzyme responsible for the limited metabolism of phentermine appears to be CYP3A4. mpa.se Topiramate has been shown to block voltage-dependent sodium channels and potentiate GABA activity at some GABA receptors. athenslab.gr Studies using Caco-2 cells indicated high permeability for phentermine and that it is not a substrate for P-glycoprotein (P-gp). mpa.se
Animal Models for Combined Central Pharmacological Effects
Animal models, particularly diet-induced obese (DIO) rats, have been crucial in demonstrating the synergistic or additive effects of combining phentermine and topiramate. Studies in DIO rats have shown that the combination of topiramate and phentermine produces reductions in body weight and food intake that are at least additive. nih.gov
One study in rats co-administered phentermine and topiramate during organogenesis, resulting in reduced fetal body weights but no fetal malformations at the highest doses tested. fda.gov Another pre- and post-natal development study in rats found no adverse maternal or offspring effects at lower doses, while higher doses led to reduced maternal body weight gain and offspring toxicity. fda.gov Interestingly, in rats, the pharmacokinetic profiles of phentermine and topiramate when co-administered were generally similar to when they were dosed alone. europa.eu However, a comparison with literature data from separate studies in dogs did not indicate any additive or synergistic effects with the combination. europa.eu
Pharmacokinetic Interactions: Theoretical and Pre-clinical Considerations
The potential for pharmacokinetic interactions between phentermine and topiramate has been a key consideration in the development of the combination product.
In humans, co-administration of topiramate has been shown to increase the plasma concentrations of phentermine. drugs.comjournals.co.za When a single dose of phentermine was given with topiramate, the peak plasma concentration (Cmax) and systemic exposure (AUC) of phentermine increased by 13% and 42%, respectively. drugs.com This interaction is thought to be due to topiramate's known inhibition of carbonic anhydrase, which can lead to alkalinized urine and increased re-absorption of phentermine. mpa.se There were no significant changes observed in the pharmacokinetics of topiramate when administered with phentermine. drugs.com
The immediate-release formulation of phentermine is combined with a modified-release formulation of topiramate. europa.eu This modified release of topiramate is designed to lower its maximum plasma concentration (Cmax) and delay the time to reach Cmax. europa.eu
The majority of both phentermine (70-80%) and topiramate (70%) is excreted unchanged in the urine. mpa.se The rate of phentermine excretion is pH-dependent, increasing in acidic urine and decreasing in alkaline urine. mpa.se
Interactive Data Table: Pharmacokinetic Parameters of Phentermine and Topiramate
| Parameter | Phentermine (15 mg dose) | Topiramate (92 mg dose) |
| Peak Plasma Time (Tmax) | 6 hr | 9 hr |
| Peak Plasma Concentration (Cmax) | 49.1 ng/mL | 1020 ng/mL |
| Area Under the Curve (AUC) | 1990-2000 ng⋅hr/mL | 61,600-68,000 ng⋅hr/mL |
| Protein Binding | 17.5% | 15-41% |
| Volume of Distribution (Vd) | 348 L | Not specified |
Source: medscape.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Models
The ADME profile of Qsymia is a composite of its two active ingredients: phentermine, a sympathomimetic amine, and topiramate, a sulfamate-substituted monosaccharide.
Phentermine: Following oral administration, phentermine is readily absorbed, reaching peak plasma concentrations in approximately 3 to 4.4 hours. nih.gov Its bioavailability is high and not significantly affected by the consumption of high-fat meals. drugbank.com Phentermine exhibits a low degree of plasma protein binding, at about 17.5%. drugbank.comnih.govwikipedia.org The volume of distribution is reported to be 5 L/kg. drugbank.com Metabolism of phentermine is minimal, with only about 6% of a dose undergoing biotransformation through pathways like p-hydroxylation and N-oxidation. wikipedia.orgpharmacompass.com Consequently, the majority of the drug is eliminated from the body unchanged. wikipedia.org Excretion is primarily renal, with 62% to 85% of an administered dose being excreted in the urine. drugbank.comdrugs.com The elimination half-life is dependent on urinary pH; under acidic conditions (pH <5), the half-life is approximately 7-8 hours, while it is generally reported to be around 20 hours. drugbank.com
Topiramate: Topiramate is also rapidly absorbed after oral intake, with peak plasma concentrations achieved in about 2 to 3 hours. fda.gov Its oral bioavailability is high, exceeding 80%, and is not impacted by food. fda.govnih.gov Plasma protein binding for topiramate is relatively low, ranging from 15% to 41%, and decreases as blood concentrations rise. nih.gov In monotherapy, topiramate is not extensively metabolized, with approximately 70-80% of a dose being excreted unchanged in the urine. nih.govfda.gov The remaining portion is metabolized via hydroxylation, hydrolysis, and glucuronidation, forming six metabolites that each constitute less than 5% of the administered dose. fda.gov The mean plasma elimination half-life is about 21 hours in individuals with normal renal function. fda.gov
When combined as this compound, there is a notable pharmacokinetic interaction. The presence of topiramate increases the systemic exposure of phentermine. Specifically, co-administration of 92 mg of topiramate with 15 mg of phentermine resulted in a 13% increase in phentermine's maximum plasma concentration (Cmax) and a 42% increase in its total systemic exposure (AUC). drugs.comrxlist.com Conversely, the pharmacokinetics of topiramate are not significantly altered by phentermine. drugs.comrxlist.com
| ADME Parameter | Phentermine | Topiramate |
|---|---|---|
| Bioavailability | High, ~100% wikipedia.org | >80% fda.govnih.gov |
| Time to Peak Plasma Concentration (Tmax) | 3-4.4 hours nih.gov | ~2-3 hours fda.gov |
| Plasma Protein Binding | 17.5% nih.govwikipedia.org | 15-41% nih.gov |
| Metabolism | Minimal (~6%); p-hydroxylation, N-oxidation wikipedia.orgpharmacompass.com | Not extensive (~20-30%); hydroxylation, hydrolysis, glucuronidation nih.govfda.gov |
| Primary Excretion Route | Urine (62-85% unchanged) drugbank.comdrugs.com | Urine (~70-80% unchanged) nih.govfda.gov |
| Elimination Half-Life | ~20 hours (pH-dependent) drugbank.com | ~21 hours fda.gov |
Drug-Drug Interaction Potential at the Metabolic and Excretory Levels
The potential for drug-drug interactions with the phentermine and topiramate combination is influenced by the metabolic pathways and excretory mechanisms of each component.
Metabolic Interactions: Phentermine metabolism involves the Cytochrome P450 (CYP) 3A4 enzyme. nih.govalluredetox.com While its metabolism is minimal, there is a theoretical potential for interactions with drugs that are strong inhibitors or inducers of CYP3A4. mybcteam.com
Topiramate has a more complex interaction profile. It is a weak inhibitor of CYP2C19 and a mild inducer of CYP3A4. nih.govukclinicalpharmacy.org The induction of CYP3A4 is dose-dependent and may become clinically significant at higher doses, potentially increasing the clearance of other drugs that are substrates for this enzyme. nih.govresearchgate.net For instance, the metabolism of ethinyl estradiol (B170435) can be increased by topiramate, which is attributed to CYP3A4 induction. nih.gov The inhibitory effect on CYP2C19 suggests that topiramate could increase the plasma concentrations of drugs metabolized by this enzyme, such as certain proton pump inhibitors and diazepam. ukclinicalpharmacy.org
When administered together, topiramate increases phentermine exposure, though the exact mechanism is not fully established. drugs.com This suggests an interaction at the metabolic or excretory level. Given that topiramate can induce CYP3A4 and phentermine is a substrate for this enzyme, this interaction is complex. However, the observed increase in phentermine levels suggests that induction of its metabolism is not the predominant effect. drugs.com
Excretory Interactions: Both phentermine and topiramate are primarily excreted unchanged by the kidneys. nih.govdrugs.comfda.gov This highlights the importance of renal function for their clearance. Systemic exposure to phentermine is known to increase in patients with renal impairment. nih.govdrugs.com Similarly, the clearance of topiramate is reduced in patients with moderate to severe renal impairment, leading to higher plasma concentrations. medsafe.govt.nz
Topiramate also acts as a weak inhibitor of carbonic anhydrase in the kidneys. nih.govukclinicalpharmacy.org This can lead to metabolic acidosis. ukclinicalpharmacy.org Co-administration with other carbonic anhydrase inhibitors (e.g., acetazolamide) should be avoided as it can increase this risk. medsafe.govt.nz There is a potential for competition for renal excretion pathways between topiramate and other drugs. For example, at high doses, topiramate has been observed to increase the systemic exposure to lithium, possibly by reducing its renal elimination. medsafe.govt.nzdrugs.com
| Compound | Effect on Metabolic Enzymes | Potential Metabolic/Excretory Interactions |
|---|---|---|
| Phentermine | Substrate of CYP3A4. nih.govalluredetox.com | - Plasma concentrations may be affected by strong CYP3A4 inhibitors/inducers. mybcteam.com |
| Topiramate | - Weak inhibitor of CYP2C19. nih.govukclinicalpharmacy.org | - May increase levels of CYP2C19 substrates (e.g., some PPIs, diazepam). ukclinicalpharmacy.org |
Pre Clinical Research Methodologies and Models in Combination Drug Development
Advanced In Vitro Techniques for Molecular and Cellular Characterization
In vitro methodologies were fundamental in dissecting the molecular mechanisms of phentermine and topiramate (B1683207). These techniques allowed for a detailed examination of their effects on specific receptors, ion channels, and enzymes, providing a cellular-level understanding of their therapeutic actions.
Receptor binding and functional assays were crucial for identifying the primary molecular targets of phentermine and topiramate. These assays measure the affinity of a compound for a receptor and its subsequent effect on receptor activity.
Phentermine: As a sympathomimetic amine, phentermine's primary mechanism involves the modulation of catecholaminergic systems.
Monoamine Transporters: Phentermine acts as a substrate for monoamine transporters, functioning as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.org In vitro studies using rat brain synaptosomes demonstrated that it is more potent in releasing norepinephrine (B1679862) than dopamine (B1211576). wikipedia.org Its structural and pharmacological profile is similar to amphetamine. europa.eumpa.se
Trace Amine-Associated Receptor 1 (TAAR1): Phentermine has been identified as an agonist of the rat and human trace amine-associated receptor 1 (TAAR1). wikipedia.org
Serotonin (B10506) Receptors: Its effects on serotonin systems are considered weak. europa.eu One study found phentermine to be a weak partial agonist at the human serotonin 5-HT2C receptor. wikipedia.org
Topiramate: This compound exhibits a multi-modal mechanism of action, interacting with several distinct receptor types.
GABAA Receptors: Topiramate positively modulates the function of certain GABAA receptors, enhancing inhibitory neurotransmission. capes.gov.brdovepress.commdpi.com This action is believed to contribute to its appetite-suppressing effects. dovepress.com
Glutamate (B1630785) Receptors: It demonstrates an inhibitory effect on the AMPA and kainate subtypes of ionotropic glutamate receptors, thereby reducing excitatory neurotransmission. capes.gov.brmdpi.comnih.gov
Glycine (B1666218) Receptors: Studies on HEK293 cells expressing α1β glycine receptor channels showed that topiramate does not act as an agonist or potentiator. Instead, it appears to function as a channel blocker, indicated by a faster desensitization and decreased peak current amplitude in the presence of glycine. nih.gov
Interactive Data Table: Receptor Activity of Phentermine and Topiramate
| Compound | Receptor/Transporter | Action | Research Finding |
|---|---|---|---|
| Phentermine | Norepinephrine Transporter (NET) | Releasing Agent | Potently induces norepinephrine release. wikipedia.org |
| Dopamine Transporter (DAT) | Releasing Agent | Induces dopamine release, but is less potent than for norepinephrine. wikipedia.orgmedscape.com | |
| TAAR1 | Agonist | Activates trace amine-associated receptor 1. wikipedia.org | |
| 5-HT2C Receptor | Weak Partial Agonist | Shows weak partial agonism at this serotonin receptor subtype. wikipedia.org | |
| Topiramate | GABAA Receptors | Positive Allosteric Modulator | Enhances the activity of GABAA receptors. capes.gov.brmdpi.com |
| AMPA/Kainate Receptors | Antagonist/Negative Modulator | Inhibits the function of these excitatory glutamate receptor subtypes. capes.gov.brnih.gov | |
| Glycine Receptors | Channel Blocker | Does not potentiate but appears to block the ion channel. nih.gov |
Cell culture models provide a controlled environment to study the complex effects of drugs on neuronal function, including neurotransmitter systems and ion channel activity.
Topiramate:
Ion Channel Modulation: In vitro studies have revealed that topiramate modulates several voltage-gated ion channels. capes.gov.br It has an inhibitory effect on some types of voltage-gated Na+ channels and high-voltage-activated L-type, N-type, and R-type Ca2+ channels. capes.gov.brnih.govresearchgate.net
Cultured Neuron Studies: Research using cultured neurons from rat cerebral cortex demonstrated that topiramate inhibits the accumulation of free calcium induced by kainate. nih.gov This study supported the hypothesis that topiramate binds to phosphorylation sites on AMPA and kainate receptors in their dephosphorylated state, thereby modulating channel conductance. nih.gov
Human Cell Models: Human induced pluripotent stem cell (iPSC)-derived neural cultures have been used to investigate topiramate's effects. In these models, topiramate exposure led to a reduction in the frequency of spontaneous excitatory synaptic events. nih.govbiorxiv.org Additionally, studies using the HepG2 human liver cancer cell line in a steatosis model found that topiramate could reduce lipid accumulation. mdpi.comresearchgate.net
Phentermine:
Synaptosome Studies: The monoamine-releasing properties of phentermine have been characterized in detail using isolated nerve terminals (synaptosomes) from rat brains, allowing for a precise quantification of its effects on norepinephrine and dopamine release. wikipedia.org
Interactive Data Table: In Vitro Cell Model Findings
| Compound | Cell Model | Focus of Study | Key Finding |
|---|---|---|---|
| Topiramate | Rat Cerebral Cortex Neurons | Kainate-induced Ca2+ currents | Inhibited calcium influx, effect is dependent on receptor phosphorylation state. nih.gov |
| Human iPSC-derived Neurons | Spontaneous synaptic activity | Reduced the frequency of excitatory postsynaptic currents. nih.govbiorxiv.org | |
| HEK293 Cells | Glycine receptor kinetics | Acted as a channel blocker, causing faster desensitization. nih.gov | |
| HepG2 Cells | Lipid metabolism | Ameliorated oleic acid-induced lipid accumulation. mdpi.comresearchgate.net | |
| Phentermine | Rat Brain Synaptosomes | Monoamine release | Characterized as a more potent norepinephrine versus dopamine releasing agent. wikipedia.org |
Enzyme activity assays are used to determine if a drug inhibits or induces specific enzymes, which is critical for understanding its metabolism and potential for side effects.
Topiramate: Topiramate is known to be a weak inhibitor of carbonic anhydrase, specifically the cytosolic (type II) and membrane-associated (type IV) isoenzymes. capes.gov.brwikipedia.orgnih.gov This action is not considered central to its primary therapeutic effect but may contribute to certain side effects. wikipedia.org
Phentermine: In vitro studies have shown that phentermine is a very weak inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). wikipedia.org Its primary metabolism is mediated by the cytochrome P450 enzyme CYP3A4. mpa.sedrugs.comjmcp.org
Cell Culture Models for Neurotransmitter Dynamics and Ion Channel Studies
In Vivo Animal Research Paradigms in Neuropharmacology
Animal models are indispensable for evaluating the integrated physiological and behavioral effects of drug candidates in a whole-organism context.
Rodent models, particularly rats, are extensively used in obesity research due to their physiological and neurobiological similarities to humans in the context of appetite regulation.
Diet-Induced Obesity (DIO) Models: The combination of phentermine and topiramate was evaluated in rat models of diet-induced obesity. nih.gov In these studies, rats are fed a high-fat diet for an extended period to induce an obese phenotype. nih.gov Subsequent treatment with the phentermine/topiramate combination resulted in a significantly greater reduction in body weight compared to treatment with either phentermine or topiramate alone, demonstrating a synergistic effect. nih.gov
Neurochemical and Behavioral Studies: Animal studies have established that the anorectic effects of phentermine are mediated through its action on catecholamine release in the hypothalamus. europa.eu For topiramate, rodent studies suggest it may influence hypothalamic levels of neuropeptide Y (NPY) and corticotropin-releasing hormone (CRH), which are involved in appetite and energy balance. tandfonline.com
Developmental and Reproductive Toxicology: Pre- and post-natal development studies were conducted in rats. Co-administration of phentermine and topiramate during organogenesis led to reduced fetal body weights at high doses but was not found to be teratogenic. fda.gov However, topiramate as a monotherapy has been shown to be teratogenic in animal studies. nih.gov High doses of the combination administered throughout organogenesis and lactation resulted in reduced maternal body weight gain and decreased offspring survival, indicating toxicity at exposures significantly higher than clinical levels. fda.gov
Interactive Data Table: Key Findings from Rodent Models
| Model | Compound(s) | Parameter Measured | Result |
|---|---|---|---|
| Diet-Induced Obese (DIO) Rat | Phentermine + Topiramate | Body Weight, Food Intake | Greater reduction in body weight and food intake with the combination versus monotherapy. nih.gov |
| Rat Hypothalamus Studies | Phentermine | Catecholamine Release | Anorectic effects mediated by central catecholamine release. europa.eu |
| Rat Hypothalamus Studies | Topiramate | Neuropeptide Levels | Modulated levels of NPY and CRH. tandfonline.com |
| Rat Developmental Toxicity Study | Phentermine + Topiramate | Fetal Development | Reduced fetal body weight at high doses; no teratogenicity observed for the combination. fda.gov |
| Rat Pre/Post-Natal Study | Phentermine + Topiramate | Maternal and Offspring Health | High doses caused maternal toxicity and reduced pup survival. fda.gov |
While rodent models are the primary tool for efficacy testing, non-rodent species are often used for specific pharmacodynamic and toxicological assessments.
Rabbit Models: Embryo-fetal development studies for the phentermine/topiramate combination were also conducted in rabbits to assess teratogenic potential in a second species, a standard practice in preclinical safety evaluation. fda.gov
Monkey Models: The abuse potential of phentermine has been evaluated in monkeys. Self-administration studies found that phentermine is a relatively weak reinforcer compared to amphetamine, suggesting a lower abuse liability. wikipedia.org
Rodent Models for Neurobiological and Behavioral Investigations
Computational Approaches and In Silico Modeling in the Development of Qsymia
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies help to elucidate the binding mechanisms of phentermine and topiramate at their respective protein targets.
For instance, molecular docking studies have shown that phentermine and topiramate can bind to the amino acid GLU 102. medcraveonline.com This interaction is significant as it suggests a potential area of binding and influence for both components of this compound. Further analysis of these interactions reveals that both phentermine and topiramate can form salt bridges with GLU 102. medcraveonline.com
The binding affinity of these compounds can be quantified by docking scores, which estimate the binding energy. A lower docking score generally indicates a more stable interaction. In one study, phentermine had a docking score of -5.546, while topiramate had a score of -3.561. medcraveonline.com These scores provide a quantitative measure of the binding affinity of each component to its target.
| Compound | Target Amino Acid | Docking Score | Interaction Type |
|---|---|---|---|
| Phentermine | GLU 102 | -5.546 | Salt Bridge |
| Topiramate | GLU 102 | -3.561 | Salt Bridge |
These in silico findings are crucial for understanding the synergistic effects of this compound at a molecular level. While the precise mechanism of interaction between phentermine and topiramate is not fully established, it is understood that topiramate can increase the plasma concentration of phentermine, thereby enhancing its efficacy. scielo.org.zaresearchgate.net
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is another key computational tool used in drug discovery. It involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. frontiersin.org For combination therapies like this compound, pharmacophore models can be developed to screen for molecules that interact with multiple targets. frontiersin.org
This approach is particularly valuable in designing dual-target or multi-target drugs, where a single molecule is intended to modulate more than one biological pathway. rsc.org By creating a pharmacophore model that incorporates the key features of both phentermine and topiramate, researchers can virtually screen large chemical databases to identify new compounds with similar or enhanced dual-activity profiles. researchgate.net
Systems Biology Approaches to Multi-Target Drug Action
The synergistic effect of phentermine and topiramate is a prime example of multi-target drug action. Phentermine primarily acts as a sympathomimetic amine, stimulating the central nervous system to suppress appetite. e-dmj.orgnih.gov Topiramate, on the other hand, has multiple mechanisms of action, including the modulation of GABA-A receptors and inhibition of carbonic anhydrase, which contribute to satiety and reduced caloric intake. nih.govresearchgate.net
Neurobiological Foundations and Theoretical Frameworks of Qsymia S Components
Central Nervous System Pathways Implicated
The efficacy of Qsymia's components, phentermine and topiramate (B1683207), is rooted in their modulation of key central nervous system (CNS) pathways that regulate appetite, satiety, and energy balance.
Hypothalamic Circuitry and Associated Neurotransmitter Systems
The hypothalamus, a critical brain region for maintaining energy homeostasis, is a primary site of action for both phentermine and topiramate. uniroma1.it
Phentermine's Role:
Phentermine, a sympathomimetic amine, primarily exerts its effects by increasing the synaptic concentration of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) and serotonin (B10506) in the hypothalamus. myendoconsult.comresearchreview.co.nz This is achieved by stimulating the release of these neurotransmitters from presynaptic vesicles. drugbank.comnih.gov The elevated levels of norepinephrine in the lateral hypothalamus activate β2-adrenergic receptors, which is believed to contribute to appetite suppression. uniroma1.itdrugbank.com
Furthermore, phentermine's influence extends to the arcuate nucleus of the hypothalamus, a key area for integrating peripheral metabolic signals. myendoconsult.comresearchreview.co.nz Here, it stimulates pro-opiomelanocortin (POMC) neurons. myendoconsult.comnih.gov The activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then binds to melanocortin-4 receptors (MC4R), resulting in a potent suppression of appetite. myendoconsult.com Some evidence also suggests that phentermine may inhibit neuropeptide Y (NPY), a powerful hunger-inducing signaling pathway. drugbank.comnih.gov
Topiramate's Contribution:
While the precise mechanisms are not fully elucidated, topiramate is thought to influence hypothalamic activity through its effects on various neurotransmitter systems. drsharma.ca It is known to modulate GABAergic and glutamatergic neurotransmission, which are both present and active in the hypothalamus. drsharma.caoup.com By enhancing the activity of inhibitory γ-aminobutyric acid (GABA) systems and attenuating the activity of excitatory glutamate (B1630785) systems, topiramate may contribute to a net reduction in appetite-stimulating signals within the hypothalamus. cambridge.orgfrontiersin.org
Mesolimbic and Mesocortical Dopaminergic Pathways Modulation
The mesolimbic and mesocortical dopamine pathways, often associated with reward, motivation, and executive function, are also implicated in the neurobiology of this compound's components. nih.govbepharco.comwikipedia.org
Phentermine's Influence:
Phentermine, as a dopamine-releasing agent, can increase dopamine levels in brain regions associated with these pathways, such as the nucleus accumbens. conditionmed.orgresearchgate.net While its potency for dopamine release is significantly lower than that of amphetamine, this action may contribute to its effects on food-related motivation and reward. fda.govnih.gov However, the clinical significance of phentermine's dopaminergic activity at typical therapeutic doses is still a subject of research, with some studies suggesting its primary effects are noradrenaline-driven. nih.govwikipedia.org
Topiramate's Impact:
Topiramate's modulation of the mesolimbic dopamine system is thought to be indirect. mdpi.com By enhancing GABAergic inhibition and reducing glutamatergic excitation, topiramate may decrease the reinforcing properties of food and reduce cravings. drsharma.canumberanalytics.com This can lead to a reduction in the motivation to eat, particularly in response to palatable foods. numberanalytics.com Some research suggests that topiramate may contribute to a reduction in dopamine release within the mesocorticolimbic system. mdpi.com
GABAergic and Glutamatergic Systems in Cortical and Subcortical Regions
The interplay between the inhibitory neurotransmitter GABA and the excitatory neurotransmitter glutamate is crucial for regulating neuronal excitability throughout the brain. Topiramate, in particular, has a significant impact on these systems. numberanalytics.com
Topiramate's Multifaceted Actions:
Topiramate's mechanisms of action are diverse and include:
Enhancement of GABAergic activity: Topiramate potentiates GABA-A receptor-mediated currents, thereby increasing inhibitory neurotransmission. nih.govmdpi.comnumberanalytics.com It has been shown to increase the frequency of chloride channel opening and may also increase brain GABA concentrations. mdpi.comresearchgate.netbnl.gov
Antagonism of glutamate receptors: Topiramate blocks AMPA and kainate subtypes of glutamate receptors, reducing excitatory signaling. nih.govmdpi.commdpi.com This action contributes to its anticonvulsant properties and is also believed to play a role in its appetite-suppressing effects. drsharma.camdpi.com
Modulation of voltage-gated ion channels: Topiramate also acts on voltage-gated sodium and calcium channels, which further contributes to the stabilization of neuronal membranes and a reduction in neuronal hyperexcitability. nih.govresearchgate.net
These actions are not confined to a single brain region but occur across various cortical and subcortical areas, contributing to a global reduction in the neural signaling that drives excessive food intake. researchgate.net
Theoretical Models of Drug Action in Complex Biological Systems
The combined action of phentermine and topiramate in this compound can be understood through several theoretical models that describe how drugs with multiple targets can produce synergistic effects in complex biological systems.
Network Pharmacology and Polypharmacology Concepts
The concept of polypharmacology posits that drugs often interact with multiple molecular targets, and this multi-target activity can lead to enhanced therapeutic efficacy. patsnap.com this compound is a prime example of this, as it combines two distinct drugs that each have their own set of targets. elkhomssa.compatsnap.com
Network pharmacology extends this concept by considering the complex network of interactions between drugs, their targets, and the broader biological pathways they influence. The synergistic effect of phentermine and topiramate arises from their ability to modulate different but interconnected nodes within the neural networks controlling energy balance. patsnap.com For instance, phentermine directly stimulates anorexigenic pathways in the hypothalamus, while topiramate concurrently dampens orexigenic signals through its effects on GABA and glutamate systems. cambridge.org This multi-pronged approach is thought to be more effective than targeting a single pathway. patsnap.comyale.edu
| Component | Primary Mechanism | Key Neurotransmitter Systems Affected | Primary Site of Action |
|---|---|---|---|
| Phentermine | Sympathomimetic Amine | Norepinephrine, Dopamine, Serotonin | Hypothalamus (Arcuate Nucleus, Lateral Hypothalamus) |
| Topiramate | Anticonvulsant | GABA, Glutamate | Widespread (Cortical and Subcortical Regions) |
Homeostatic Regulation and Allostasis in Response to Pharmacological Modulation
The body's regulation of weight is a classic example of homeostasis , the process of maintaining a stable internal environment. uniroma1.itnih.gov However, in the context of chronic obesity, this homeostatic system can become dysregulated.
Allostasis refers to the process of achieving stability through physiological or behavioral change. psu.edu It is the adaptive process that the body undergoes to maintain homeostasis in response to stressors, which can include pharmacological interventions. psu.edumdpi.com The combination of phentermine and topiramate can be viewed as an intervention that helps to re-establish a healthier homeostatic set point for body weight.
By simultaneously targeting both appetite-suppressing and satiety-enhancing pathways, this compound may help to overcome the body's natural resistance to weight loss. drchakeer.com The body often counteracts weight loss by increasing hunger and decreasing metabolic rate, a process that can be understood as an allostatic response to perceived energy deficit. The dual mechanism of this compound may help to mitigate these counter-regulatory responses, leading to more sustained weight loss. medicinenet.com
| Concept | Definition | Relevance to this compound |
|---|---|---|
| Homeostasis | The tendency toward a relatively stable equilibrium between interdependent elements, especially as maintained by physiological processes. nih.gov | This compound aims to restore a healthier homeostatic set point for body weight. |
| Allostasis | The process of achieving stability, or homeostasis, through physiological or behavioral change. psu.edu | This compound's dual mechanism may help modulate the allostatic responses that resist weight loss. |
Historical Perspective and Drug Development Trajectory Pre Clinical Focus
Evolution of Pharmacological Strategies
The pharmacological treatment of obesity has a long history, marked by both successes and significant setbacks nih.gov. Early approaches in the first half of the 20th century included the use of thyroid hormones and dinitrophenol, the latter of which was later discontinued (B1498344) due to severe toxicities nih.govoup.com. The introduction of amphetamines in the late 1930s represented a shift towards centrally acting sympathomimetic agents that promoted weight loss through anorectic and stimulant effects nih.govoup.com. However, concerns regarding cardiovascular risk and abuse potential led to a decline in their use by the early 1970s oup.comnih.gov.
The latter half of the 20th century saw continued exploration of various pharmacological targets as the scientific understanding of appetite regulation expanded, particularly after the discovery of leptin nih.gov. This period included the evaluation of antidepressant and anticonvulsant drugs for weight loss, often with disappointing results nih.gov. The concept of enhancing energy expenditure through thermogenic drugs was also pursued but did not yield successful clinical candidates nih.gov.
Phentermine, a sympathomimetic amine chemically related to amphetamine, was initially approved in 1959 as part of an anti-obesity combination drug and later became available alone nih.govdrugbank.comwikipedia.org. Its primary mechanism of action is believed to involve the upregulation of noradrenaline in the hypothalamus, leading to appetite suppression drugbank.comresearchreview.co.nz. Topiramate (B1683207), a sulfamate-substituted monosaccharide, was initially developed as an anticonvulsant and approved in 1996 for epilepsy and later for migraine prevention wikipedia.orgmims.comresearchgate.net. During its clinical use for these indications, a side effect of weight loss was observed, which spurred interest in its potential as an anti-obesity agent wikipedia.orgsesamecare.comnih.gov. The exact mechanism of topiramate's weight loss effect is not fully understood but is thought to involve multiple pathways, including modulation of GABA receptors, antagonism of glutamate (B1630785) receptors, inhibition of carbonic anhydrase, and potential effects on energy expenditure and lipid metabolism mims.comresearchgate.netsesamecare.comnih.govguidetopharmacology.orgdroracle.airesearchgate.net.
Discovery and Early Development Phases of Combination Therapies
The recognition that obesity is a complex disease with redundant regulatory mechanisms led to the hypothesis that targeting multiple pathways simultaneously could yield more significant and sustained weight loss with potentially fewer side effects compared to monotherapy nih.govannualreviews.orgmdpi.com. This concept paved the way for the development of combination therapies for obesity.
An early example of a combination approach was the use of phentermine and fenfluramine (B1217885) (fen-phen) in the early 1990s, which demonstrated superior efficacy over either drug alone oup.comnih.gov. However, fen-phen was later withdrawn due to concerns about serious cardiovascular side effects, highlighting the critical need for thorough pre-clinical safety assessments of drug combinations nih.govwikipedia.org.
Regulatory Science Principles Influencing Pre-clinical Drug Development
Regulatory science plays a crucial role in guiding the pre-clinical development of new drug products, particularly for complex conditions like obesity and for combination therapies. Regulatory bodies like the FDA provide guidance documents outlining the expectations for non-clinical testing to support the safety and efficacy of investigational drugs medpace.comraps.orgpatientcareonline.com.
For combination products like Qsymia, pre-clinical development needed to address the safety and pharmacological activity of each component individually and in combination. This involves toxicology studies, including assessments of acute, subchronic, and chronic toxicity, as well as reproductive and developmental toxicity studies fda.govfrontiersin.org. Specific guidance for weight loss drugs has evolved, with recent draft guidelines emphasizing the need for robust clinical trial designs and endpoints to demonstrate sustained weight reduction and address potential cardiovascular and neuropsychiatric risks medpace.compatientcareonline.com. While these recent guidelines reflect lessons learned over time and apply to later-stage development, the underlying principles of demonstrating a favorable risk-benefit profile through comprehensive pre-clinical evaluation were fundamental to the regulatory review process for this compound.
Pre-clinical studies for this compound would have been influenced by the regulatory requirements for assessing the abuse potential of phentermine, given its relationship to amphetamines europa.euresearchgate.net. Furthermore, the known potential for topiramate to cause teratogenicity in animal studies would have necessitated specific pre-clinical investigations into the reproductive and developmental safety of the combination fda.govtandfonline.com. The European Medicines Agency's initial denial of approval for the phentermine/topiramate combination, citing concerns regarding long-term effects on the cardiovascular system, mental health, and cognitive functions, underscores the rigorous scrutiny applied by regulatory bodies and the importance of comprehensive pre-clinical data to address potential risks wikipedia.orgresearchgate.net.
The pre-clinical development program for this compound, therefore, would have been shaped by the historical challenges in developing safe and effective weight loss drugs, the scientific rationale for combining phentermine and topiramate, and the evolving regulatory expectations for demonstrating the safety and efficacy of combination products targeting chronic conditions.
Future Directions in Pre Clinical Research and Combination Pharmacotherapy
Exploration of Novel Analogues and Derivatives of Phentermine and Topiramate (B1683207)
Research continues into developing novel compounds structurally related to phentermine and topiramate with potentially improved efficacy, safety profiles, or pharmacokinetic properties. Phentermine is a sympathomimetic amine that suppresses appetite primarily through central nervous system effects, including the release of norepinephrine (B1679862). mims.commdpi.com Topiramate is a sulfamate-substituted monosaccharide with multiple proposed mechanisms, including modulation of GABA receptors, blockade of voltage-dependent sodium channels, antagonism of glutamate (B1630785) receptors, and weak inhibition of carbonic anhydrase. mims.comresearchgate.net
Exploring novel analogues involves modifying the chemical structures of phentermine and topiramate to create new entities. This could lead to compounds with more selective activity on specific receptors or pathways involved in appetite regulation and energy expenditure, potentially reducing off-target effects. For instance, research has explored heterocyclic analogues of topiramate with potential therapeutic activity. researchgate.net Pre-clinical studies are underway to evaluate the antiseizure efficacy of novel parenteral solutions of topiramate and its combinations, which could inform future delivery methods or combinations relevant to weight management if efficacy is demonstrated. tiho-hannover.derutgers.edu
Investigation of Additional Molecular Targets and Pathways
Beyond the known mechanisms of phentermine and topiramate, pre-clinical research is investigating additional molecular targets and pathways involved in obesity and metabolic dysfunction that could be modulated by novel compounds or combination therapies. Obesity is a complex disease influenced by multiple factors, including genetics, environment, and energy balance regulation. porsolt.com The brain's counter-regulatory mechanisms often limit the effectiveness of single-target weight loss therapies. patsnap.com
Future research may focus on targets within the central nervous system that control hunger, satiety, and reward, as well as peripheral pathways involved in metabolism and energy expenditure. mdpi.compatsnap.com Emerging targets in antiobesity pharmacotherapy include guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) signaling circuits. nih.gov Other areas of investigation include leptin analogues, melanocortin-4 receptor agonists, neuropeptide Y antagonists, beta-3 adrenergic agonists, and glucagon-like peptide-1 agonists. nih.govnih.gov Pre-clinical studies exploring combinations of agents targeting distinct regulatory pathways have suggested the potential for additive or synergistic effects on weight loss. researchgate.net
Development of Advanced In Vitro and In Vivo Models
The development and utilization of advanced in vitro and in vivo models are crucial for understanding the complex pathophysiology of obesity and evaluating potential therapeutic interventions. porsolt.com While traditional animal models like diet-induced obesity (DIO) rodents are widely used and have shown predictive validity for clinical efficacy, there is a continuous effort to develop more refined and representative models. gubra.dkrsc.org
Advanced in vitro models, such as 3D cell cultures, organoids, and microfluidic systems, are being explored to better recapitulate human physiological systems and cell-cell interactions relevant to adipogenesis and metabolic processes. nih.gov These models can be used for screening large libraries of substances and investigating molecular mechanisms at a cellular level. nih.gov
In vivo models are also being refined. This includes the use of genetic animal models that mimic specific aspects of human obesity and related comorbidities, as well as models designed to replicate the biochemical environments induced by obesity. porsolt.commdpi.comresearchgate.net The goal is to improve the translatability of pre-clinical findings to human outcomes and reduce the reliance on traditional animal testing where possible. news-medical.netsrce.hr
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Drug Discovery
The integration of omics technologies, such as proteomics and metabolomics, is becoming increasingly vital in drug discovery for complex diseases like obesity. nih.govmdpi.comdrugtargetreview.com These technologies provide a comprehensive view of biological systems by analyzing the entire set of proteins (proteomics) or metabolites (metabolomics) in a biological sample. mdpi.com
By applying multi-omics approaches, researchers can gain deeper insights into the molecular mechanisms underlying obesity, identify potential biomarkers, and discover novel drug targets. nih.govmdpi.comdrugtargetreview.com Proteomics can help identify proteins associated with obesity and its comorbidities, including posttranslational modifications and protein interactions. nih.gov Metabolomics can provide direct evidence of changes in small-molecule metabolites involved in metabolic processes and their link to phenotypic characteristics. mdpi.com Integrating data from genomics, transcriptomics, proteomics, and metabolomics can aid in predicting drug targets and understanding the effects of potential therapies at a systems level. nih.govfrontiersin.org
Ethical Considerations in Pre-clinical Drug Development Methodologies
Ethical considerations are paramount in pre-clinical drug development, particularly concerning the use of animal models. news-medical.netlindushealth.com The scientific community is increasingly focused on upholding ethical standards, ensuring animal welfare, and minimizing suffering. news-medical.netlindushealth.com
Key ethical considerations include providing a sound rationale for using animal models, ensuring humane treatment, and minimizing the number of animals used through refined experimental designs and the development of alternative methods. news-medical.netsrce.hr The principle of the 3Rs (Replacement, Reduction, Refinement) guides ethical animal research. srce.hr Researchers must demonstrate that the potential benefits of the research, such as the development of new therapies for a significant public health issue like obesity, outweigh the ethical costs associated with animal testing. news-medical.netsrce.hr Transparency in reporting pre-clinical research results, including negative findings, is also an ethical imperative to avoid publication bias and ensure the integrity of scientific research. nih.gov
Q & A
Q. What methodologies are standard for evaluating Qsymia’s efficacy in clinical trials?
Randomized controlled trials (RCTs) with placebo-controlled arms and intention-to-treat (ITT) analysis are foundational. For example, the EQUIP trial tested low (3.75/23 mg) and high (15/92 mg) this compound doses, measuring weight loss and cardiometabolic outcomes over 56 weeks. ITT analysis ensured data integrity despite participant dropouts . Researchers should prioritize power calculations to detect clinically significant weight loss (e.g., ≥5% from baseline) and control for diet/exercise co-interventions.
Q. How do this compound’s dual mechanisms of action (phentermine and topiramate) synergize to promote weight loss?
Phentermine suppresses appetite via norepinephrine reuptake inhibition, while topiramate enhances satiety through GABA receptor modulation and carbonic anhydrase inhibition. Preclinical studies suggest their combination allows lower individual doses, minimizing side effects while maximizing weight loss (up to 10.5% at 2 years). Researchers should explore dose-dependent neurotransmitter profiles in animal models to isolate mechanistic contributions .
Q. What safety parameters are critical when designing studies on this compound?
Key endpoints include metabolic acidosis risk, cognitive effects (e.g., memory, attention), and mood disorders. Trials should incorporate frequent electrolyte monitoring (bicarbonate levels) and validated neuropsychiatric scales (e.g., PHQ-9 for depression). Adverse event reporting must differentiate dose-related effects (e.g., paraesthesia at higher doses) from placebo .
Q. How can researchers address confounding variables in this compound trials?
Stratify participants by baseline BMI, comorbidities (e.g., hypertension, diabetes), and prior weight loss attempts. Use propensity score matching to balance groups and adjust for medication adherence via pill counts or plasma concentration assays. Sensitivity analyses (e.g., multiple imputation for missing data) enhance robustness .
Advanced Research Questions
Q. What experimental designs optimize dose-response characterization for this compound?
Adaptive dose-escalation protocols, as per FDA guidelines, are critical. For example, start with 3.75/23 mg for 14 days, then escalate to 7.5/46 mg (recommended dose) if <3% weight loss occurs. Factorial designs can isolate phentermine/topiramate contributions, while Bayesian models predict individualized titration thresholds .
Q. How do assumptions about post-cessation benefit decay impact cost-effectiveness models for this compound?
Cost-effectiveness analyses (CEAs) rely on extrapolating quality-adjusted life years (QALYs) beyond trial periods. A base-case model assuming 2-year linear decay post-cessation yields an ICER of 74,480/QALY. Researchers should validate decay rates using real-world adherence data and Markov models .
Q. What statistical approaches reconcile contradictory findings in this compound’s long-term safety data?
Meta-analyses using fixed/random effects models can pool data from heterogeneous trials. For instance, while EQUIP reported minimal cardiovascular risks, observational studies note higher acidosis incidence. Adjust for publication bias via funnel plots and conduct subgroup analyses by patient age/comorbidity .
Q. How can real-world evidence (RWE) complement RCT data on this compound’s durability?
Leverage electronic health records (EHRs) to track weight regain patterns and comorbidities post-cessation. Apply difference-in-differences (DiD) models to compare this compound users with matched controls on lifestyle interventions. Validate RWE against RCT outcomes using calibration curves .
Q. What synergies exist between this compound and emerging anti-obesity therapies (e.g., GLP-1 agonists)?
Preclinical models suggest combining this compound with GLP-1 agonists may enhance satiety and glycemic control. Researchers should design factorial trials to test additive effects and pharmacokinetic interactions. Prioritize endpoints like gut hormone profiling (e.g., ghrelin, PYY) .
Q. How do ethical considerations shape this compound trials in vulnerable populations (e.g., adolescents)?
Adolescents require additional safeguards: assent forms, monitoring for depression/anxiety, and exclusion of pregnant participants. Reference FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance innovation with risk mitigation. Pilot studies should assess recruitment feasibility and retention barriers .
Tables
Table 1: Key Outcomes from EQUIP Trial (this compound vs. Placebo)
| Parameter | This compound 15/92 mg | Placebo | p-value |
|---|---|---|---|
| Mean Weight Loss (%) | 10.9% | 1.6% | <0.001 |
| Systolic BP Reduction | -4.5 mmHg | -1.9 mmHg | 0.03 |
| Adverse Events (%) | 32% | 17% | 0.01 |
| Source: EQUIP Trial Data |
Table 2: Cost-Effectiveness Sensitivity Analysis
| Post-Cessation Decay | ICER ($/QALY) | Cost Offset ($) |
|---|---|---|
| 1 Year | 74,480 | 61 |
| 2 Years | 50,000 | 123 |
| Source: Finkelstein et al. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
